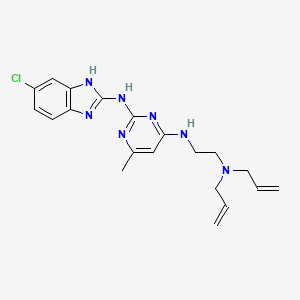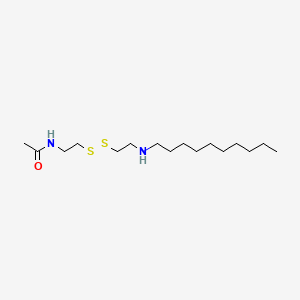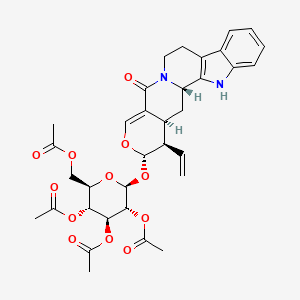
Strictosamide Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strictosamide Tetraacetate is a derivative of strictosamide, a monoterpenoid indole alkaloid. It is a significant compound in the field of natural product chemistry, particularly in the study of indole alkaloids. These compounds are known for their diverse biological activities and complex structures, making them a subject of interest for synthetic chemists and pharmacologists .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strictosamide Tetraacetate can be synthesized through the Pictet–Spengler reaction, which involves the condensation of secologanin and tryptamine . The Ishikawa strategy is one of the most efficient synthetic approaches, allowing a highly diastereoselective Pictet–Spengler reaction between an α-cyanotryptamine and strictosidine tetraacetate . This method requires further steps to remove the cyano directing group and the protecting groups present on the sugar moiety .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Strictosamide Tetraacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the indole ring or the sugar moiety.
Reduction: Typically involves the reduction of functional groups on the indole ring.
Substitution: Commonly occurs on the indole ring or the sugar moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the target site.
Major Products
The major products formed from these reactions include various derivatives of strictosamide, which can be further modified to yield compounds with different biological activities .
Scientific Research Applications
Strictosamide Tetraacetate has several scientific research applications:
Chemistry: Used as a reference molecule in the study of monoterpenoid indole alkaloids.
Biology: Investigated for its role in plant metabolism and its potential as a biosynthetic precursor.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Strictosamide Tetraacetate involves its interaction with various molecular targets and pathways. It primarily acts on the indole alkaloid biosynthetic pathway, influencing the production of other biologically active compounds . The exact molecular targets and pathways are still under investigation, but it is known to affect enzyme activities involved in alkaloid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Methylisoalangiside Tetraacetate: Another monoterpenoid indole alkaloid with similar structural features.
Secologanin Tetraacetate: A precursor in the biosynthesis of strictosamide and other indole alkaloids.
Uniqueness
Strictosamide Tetraacetate is unique due to its specific acetylation pattern on the glucose moiety, which influences its chemical reactivity and biological activity . This distinct feature makes it a valuable compound for studying the structure-activity relationships in monoterpenoid indole alkaloids .
Properties
CAS No. |
23141-26-6 |
|---|---|
Molecular Formula |
C34H38N2O12 |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,18S,19R,20S)-19-ethenyl-14-oxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-18-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C34H38N2O12/c1-6-20-23-13-26-28-22(21-9-7-8-10-25(21)35-28)11-12-36(26)32(41)24(23)14-43-33(20)48-34-31(46-19(5)40)30(45-18(4)39)29(44-17(3)38)27(47-34)15-42-16(2)37/h6-10,14,20,23,26-27,29-31,33-35H,1,11-13,15H2,2-5H3/t20-,23+,26+,27-,29-,30+,31-,33+,34+/m1/s1 |
InChI Key |
DXYRZNXJTNLWLT-KCOMPZLBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3C[C@H]4C5=C(CCN4C(=O)C3=CO2)C6=CC=CC=C6N5)C=C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3CC4C5=C(CCN4C(=O)C3=CO2)C6=CC=CC=C6N5)C=C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


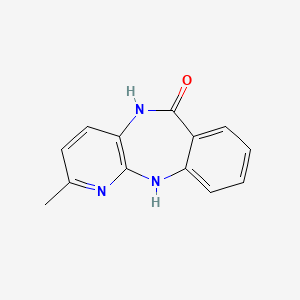



![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)
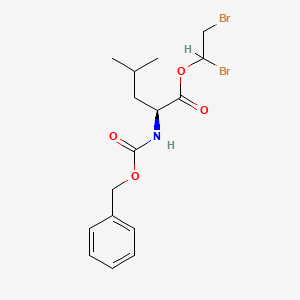
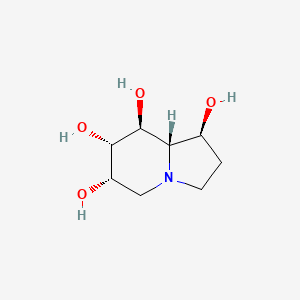

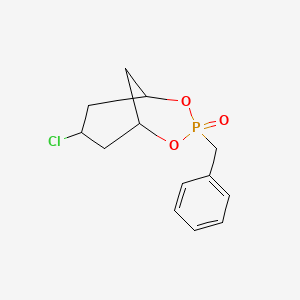
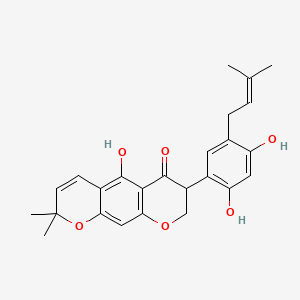

![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
